molecular formula C14H30O2 B077657 Dodecanal dimethyl acetal CAS No. 14620-52-1

Dodecanal dimethyl acetal

Cat. No. B077657
CAS RN: 14620-52-1
M. Wt: 230.39 g/mol
InChI Key: AJUWUYJULVYGRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl acetals, including dodecanal dimethyl acetal, can be achieved through several methods. One approach involves the cross-metathesis reaction between commercially available compounds such as octen-3-ol and acrolein or its dimethyl acetal, extending to the synthesis of C6 and C12 4-hydroxy-2E-enals and their dimethyl acetals (Soulère, Queneau, & Doutheau, 2007). Another method involves the reaction between ketones and methanol using different solid acid catalysts for the acetalization reaction, highlighting the importance of catalyst textural properties (Thomas, Prathapan, & Sugunan, 2005).

Molecular Structure Analysis

Although specific studies on the molecular structure analysis of dodecanal dimethyl acetal were not identified, related research indicates that the structural characterization of dimethyl acetals involves various analytical techniques, including GC-MS and NMR spectroscopy. These techniques are crucial for confirming the chemical structure, purity, and functional groups present in synthesized compounds.

Chemical Reactions and Properties

Dimethyl acetals are involved in a variety of chemical reactions, serving as intermediates in organic synthesis. They can undergo hydrolysis in the presence of acid or base to regenerate the original carbonyl compounds. This reversible reaction is a key feature, allowing dimethyl acetals to act as protective groups for aldehydes and ketones during synthetic procedures (Lin et al., 2001).

Scientific Research Applications

  • Deprotection of Acetals and Silyl Ethers : Dodecanal dimethyl acetal was used in studies examining hydrolysis of dodecyl silyl ethers, showing the catalytic effects of π-acceptors like DDQ and TCNQ in these reactions. This process is essential in organic synthesis for the protection and deprotection of functional groups (Tanemura, Suzuki, & Horaguchi, 1994).

  • Mechanism of Skin Tumor Promotion : Although not directly involving Dodecanal dimethyl acetal, related studies have been conducted on n-dodecane, which shares similarities in the alkane chain. It was found to act as a stage II promoting agent in tumor formation in mice, highlighting the importance of chain length and structure in biochemical interactions (Baxter & Miller, 1987).

  • Synthesis of Optically Active Secondary Alcohols : Acetals derived from dimethyl tartrate, similar to Dodecanal dimethyl acetal, are used to prepare optically active secondary alcohols from aldehydes. This demonstrates their significance in stereoselective synthesis (Guindon et al., 1991).

  • Building Block in Heterocyclic Synthesis : Dimethylformamide dimethyl acetal, a compound related to Dodecanal dimethyl acetal, is utilized for the preparation of heterocyclic compounds. This illustrates the role of similar compounds in synthesizing complex organic structures (Abu-Shanab, Sherif, & Mousa, 2009).

  • Transfer of Alkanoic Acids from Dodecane to Water : Research on the transfer of alkanoic acids from dodecane to water, where dodecanal dimethyl acetal's parent compound, dodecane, is used, provides insights into the mass transfer processes relevant in environmental and chemical engineering (Sagert, Quinn, & Dixon, 1981).

  • Sensing of Bacterial Endotoxin : A derivative of dodecanal, N,N-dimethyl-N-(pyrenyl-1-methyl) dodecan-1-ammonium, was used as a fluorescent probe for sensing bacterial endotoxin. This shows the application in biomedical diagnostics and research (Zeng et al., 2010).

  • Functional Transformation of Aldehydes and Ketones : Studies on the induced decomposition of unsaturated peroxy acetals derived from dodecanal highlight the use in organic reactions, particularly in the functional transformation of these compounds (Moutet et al., 1999).

Safety And Hazards

Dodecanal dimethyl acetal is a combustible liquid . It should be stored under inert gas in a well-ventilated place and kept cool . Contact with skin, eyes, or clothing should be avoided, and protective gloves, eye protection, and face protection should be worn .

properties

IUPAC Name

1,1-dimethoxydodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-4-5-6-7-8-9-10-11-12-13-14(15-2)16-3/h14H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUWUYJULVYGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065797
Record name Dodecane, 1,1-dimethoxy-
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Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Fatty, citrus-like aroma
Record name Dodecanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
Record name Dodecanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.847-0.853
Record name Dodecanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Dodecanal dimethyl acetal

CAS RN

14620-52-1
Record name 1,1-Dimethoxydodecane
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Record name Dodecanal dimethyl acetal
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Record name Dodecane, 1,1-dimethoxy-
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Record name Dodecane, 1,1-dimethoxy-
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Record name 1,1-dimethoxydodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.130
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Record name DODECANAL DIMETHYL ACETAL
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Record name Dodecanal dimethyl acetal
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URL http://www.hmdb.ca/metabolites/HMDB0032246
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… to dodecanal dimethyl acetal is … ; dodecanal dimethyl acetal is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated, dodecanal dimethyl acetal …
K Tanemura, T Suzuki, T Horaguchi - … of the Chemical Society of Japan, 1994 - journal.csj.jp
… Hydrolysis of dodecanal dimethyl acetal and dodecyl silyl … First, deprotection of dodecanal dimethyl acetal and dodecyl silyl … Dodecanal dimethyl acetal and dodecyl t-butyldimethylsilyl (…
Number of citations: 46 www.journal.csj.jp
O Berdeaux, G Marquez-Ruiz, C Dobarganes - Journal of Chromatography …, 1999 - Elsevier
… In contrast, using BF 3 , virtually all dodecanal was found as dodecanal dimethyl acetal and around 50% in the case of CH 3 ONa–H 2 SO 4. These results were consistent to those …
Number of citations: 52 www.sciencedirect.com
WA Renyaan, E Suprayitno… - EurAsian Journal of …, 2020 - search.proquest.com
… P2:n-hexadecanoic acid 38.35%, Dodecanal dimethyl acetal 3.58%, Nonanoic acid 0.89%, heptanoate 0.59%, Cyclohexane 2.83% and Cis 10-Undecenoic acid 30.70%. P3:n…
Number of citations: 2 search.proquest.com
C Piantadosi, CE Anderson, EA Brecht… - Journal of the …, 1958 - ACS Publications
… dimethyl acetal with a yield of 88%, bp 168-170 (3 mm.), ntsD 1.4410; tetradeeanal dimethyl acetal with a yield of 90%, bp 134-136 (4 mm.), nuD 1.4342; dodecanal dimethyl acetal with …
Number of citations: 67 pubs.acs.org
P Christensen, G Tomasi, M Kristensen, PE Holm… - Analytical …, 2017 - pubs.rsc.org
… Dodecanal dimethyl acetal suggested based on the mass spectrum and comparison with the other acetals … 10 17.80 Dodecanal dimethyl acetal b C 14 H 30 O 2 014620-52-1 230 37 − + …
Number of citations: 1 pubs.rsc.org
T Kida, A Masuyama, M Okahara - Tetrahedron letters, 1990 - Elsevier
… A similar result was obtained by using dodecanal dimethyl acetal (2a') instead of 2s (run 7). In the case of 2a', the acetalization reaction could be carried out under atmospheric pressure …
Number of citations: 35 www.sciencedirect.com
HH Abdel‐Latif, NG Shams El‐Din… - Journal of applied …, 2018 - academic.oup.com
… ·69%), arachidonic acid methyl ester (6·42%), icosapentaenoic acid (6·42%), 2‐tetradecyloxirane (6·11%), 16‐octadecenoic acid, methyl ester (4·82%) and dodecanal dimethyl acetal (3·…
Number of citations: 19 academic.oup.com
AD Bailey - Honors Projects, Paper, 2007 - digitalcommons.iwu.edu
… A lower isolated yield in the deprotection of dodecanal dimethyl acetal (Table 4, entry 6) was similarly attributed to aldol condensation of dodecanal product under the acidic reaction …
Number of citations: 1 digitalcommons.iwu.edu
H Fujioka, A Goto, K Otake, O Kubo, K Yahata… - Chemical …, 2010 - pubs.rsc.org
… Initially, we investigated the effect of various phosphines on the formation of O,P-acetals from n-dodecanal dimethyl acetal (1a) and the following hydrolysis reaction as a substitution …
Number of citations: 26 pubs.rsc.org

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